Methyl 2-methyl-1H-pyrrole-3-carboxylate
Description
Significance of Pyrrole (B145914) Heterocycles in Contemporary Synthetic and Medicinal Chemistry Research
The pyrrole nucleus, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged scaffold in the realm of chemical and pharmaceutical sciences. raijmr.com Its unique electronic properties and ability to participate in a variety of chemical transformations make it a versatile building block in synthetic organic chemistry. sigmaaldrich.com Pyrrole and its derivatives are not only integral to many synthetic strategies but are also found at the core of numerous biologically active natural products, including heme, chlorophyll, and vitamin B12. mdpi.com
In medicinal chemistry, the pyrrole framework is a key pharmacophore found in a wide array of therapeutic agents. raijmr.commdpi.com The structural diversity of pyrrole derivatives has led to the development of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. raijmr.comrjptonline.org Researchers continuously explore novel synthetic routes to access functionalized pyrrole systems, aiming to develop new chemical entities with improved therapeutic profiles. mdpi.com The ability to modify the pyrrole ring at various positions allows for fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for drug efficacy. rjptonline.org
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-6(3-4-8-5)7(9)10-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRHFSNTJHVMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490935 | |
| Record name | Methyl 2-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3168-85-2 | |
| Record name | Methyl 2-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 2 Methyl 1h Pyrrole 3 Carboxylate and Its Analogues
Established Synthetic Pathways for Pyrrole-3-carboxylates
Classical ring-forming reactions remain fundamental to the synthesis of the pyrrole (B145914) core. These methods, established for over a century, have been refined for modern applications.
The Knorr pyrrole synthesis is a widely utilized reaction for preparing substituted pyrroles. wikipedia.org The core of this method involves the condensation reaction between an α-amino-ketone and a compound with an electron-withdrawing group, such as a β-ketoester, positioned alpha to a carbonyl group. wikipedia.orgthermofisher.com Due to the inherent instability and tendency of α-aminoketones to self-condense into pyrazines, they are typically prepared in situ. thermofisher.com A common approach is the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid. wikipedia.orgthermofisher.com
The mechanism proceeds through the condensation of the amine and ketone to form an imine. This intermediate then tautomerizes to an enamine, which undergoes cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org The original synthesis reported by Ludwig Knorr in 1884 involved the reaction of two equivalents of ethyl acetoacetate (B1235776), where one was converted to an α-amino ketone in situ, to produce diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, famously known as Knorr's Pyrrole. wikipedia.org Variants of this synthesis have been developed, for instance, using acetylacetone (B45752) in reaction with ethyl 2-oximinoacetoacetate to yield ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate. wikipedia.org A 2019 study demonstrated a multi-step synthesis starting with a Knorr cyclization to produce methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate for further functionalization. researchgate.net
The Hantzsch pyrrole synthesis provides a versatile route to substituted pyrroles, including pyrrole-3-carboxylate esters. wikipedia.org This reaction involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. wikipedia.orgcdnsciencepub.com The classical mechanism begins with the attack of the amine on the β-ketoester to form an enamine intermediate. wikipedia.orgquimicaorganica.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the substituted pyrrole. wikipedia.org
The Hantzsch synthesis is particularly valuable for producing 2,3-dicarbonylated pyrroles, which are useful for total synthesis due to the versatile reactivity of the carbonyl groups. wikipedia.org Modern adaptations have expanded the utility of this reaction. For example, solid-phase synthesis has been successfully employed, where a resin-bound enaminone undergoes a Hantzsch reaction with an α-haloketone to yield pyrrole-3-carboxamides after cleavage. nih.gov Continuous flow chemistry has also been applied, significantly reducing reaction times and simplifying purification processes. wikipedia.orgsyrris.com This method utilizes the HBr generated as a byproduct to hydrolyze tert-butyl esters in situ, providing direct access to pyrrole-3-carboxylic acids. syrris.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient and atom-economical pathway to complex molecules like substituted pyrroles. bohrium.comrsc.org These reactions are highly valued in diversity-oriented synthesis for creating libraries of compounds for drug discovery. bohrium.comorientjchem.org
Several MCR strategies have been developed for pyrrole synthesis. bohrium.comorientjchem.org A common four-component reaction involves the combination of an amine, an aldehyde, a 1,3-dicarbonyl compound, and a nitroalkane. orientjchem.org For instance, an eco-friendly protocol uses gluconic acid in an aqueous solution to synthesize pyrrole derivatives from these four components. orientjchem.org Another approach involves a three-component reaction of isatin, sarcosine, and an alkyne like methyl 3-phenylpropiolate to produce spiro[indoline-3,2′-pyrrole] derivatives. orientjchem.org The mechanism often involves a sequence of condensations, Michael additions, and cyclization/dehydration steps to build the pyrrole ring. orientjchem.orgorientjchem.org The table below summarizes key features of selected MCRs for pyrrole synthesis. orientjchem.orgorientjchem.org
| Reaction Type | Components | Key Features | Resulting Pyrrole Type | Reference |
|---|---|---|---|---|
| One-pot, four-component | Amine, Aldehyde, 1,3-Diketone, Nitroalkane | Eco-friendly using aqueous gluconic acid; proceeds via Michael addition and cyclization. | Polysubstituted pyrroles | orientjchem.org |
| One-pot, three-component | Isatin, Sarcosine, Methyl 3-phenylpropiolate | Metal-free conditions; involves 1,3-dipolar cycloaddition of an azomethine ylide. | Spiro[indoline-3,2′-pyrrole] derivatives | orientjchem.org |
| One-pot, three-component | Amine, Alkynoate, Phenylglyoxal, 4-Hydroxycoumarin | Involves initial Knoevenagel condensation followed by Michael addition and cyclization. | Highly functionalized pyrrole derivatives | orientjchem.org |
Advanced Synthetic Strategies for Substituted Methyl 2-methyl-1H-pyrrole-3-carboxylates
To overcome the limitations of classical methods, such as harsh reaction conditions or limited substrate scope, advanced synthetic strategies have been developed. These include the use of microwave irradiation and transition metal catalysis to improve efficiency, yield, and sustainability. zenodo.orgrgmcet.edu.in
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.com This technology offers benefits such as dramatically reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. zenodo.orgpensoft.net The synthesis of pyrroles, including pyrrole carboxylates, has greatly benefited from microwave irradiation. zenodo.org
Both the Paal-Knorr and Hantzsch syntheses have been adapted for microwave conditions. pensoft.net For example, a solvent-free Paal-Knorr condensation using microwave heating can be completed in minutes, compared to many hours under conventional thermal conditions. at.ua Similarly, microwave-assisted Hantzsch reactions can be performed solvent-free or in green solvents like water, often leading to high yields in drastically reduced times. pensoft.netpensoft.net A one-pot, solvent-free microwave-assisted MCR has been reported for the synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives from α-bromoacetophenones, amines, and ethyl acetoacetate, highlighting the efficiency of this green chemistry approach. researchgate.net
| Synthesis Type | Conditions (Conventional) | Conditions (Microwave) | Yield Comparison | Reference |
|---|---|---|---|---|
| Paal-Knorr Synthesis | Toluene (B28343), reflux, 12 h | Solvent-free, 2 min | Microwave provides considerable rate advantage. | at.ua |
| Paal-Knorr Synthesis (from β-ketoesters) | Not specified | Acetic acid, 120–150 °C, 2-10 min | 65-89% yield with microwave. | pensoft.net |
| Hantzsch Synthesis (solvent-free) | Not specified | Solvent-free, MW irradiation | High yields, drastically reduced time. | pensoft.netpensoft.net |
| Clauson-Kaas Synthesis | Conventional heating | Acidic ionic liquid, MW irradiation | Higher yields and faster reaction time with microwave. | pensoft.net |
Transition metal catalysis provides powerful and versatile methods for constructing heterocyclic rings like pyrroles. researchgate.net These reactions often proceed under mild conditions with high efficiency and selectivity. Catalysts based on rhodium, zinc, gold, and copper have been employed for pyrrole synthesis. organic-chemistry.orgorganic-chemistry.org
One strategy involves the transition metal-catalyzed decomposition of dienyl azides. For example, using catalysts like zinc iodide (ZnI₂) or rhodium complexes, dienyl azides can be converted into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. organic-chemistry.org Another powerful approach is the [3+2] cycloaddition reaction. While some versions are metal-free, transition metals can effectively catalyze these transformations. researchgate.net For instance, copper(II) triflate has been used to catalyze a multicomponent reaction of formamides, TMSCN, and alkynes, which proceeds via an azomethine ylide intermediate that undergoes a [3+2] cycloaddition to form pyrrole-2-carbonitriles. nih.gov Similarly, [2+2+2] cycloadditions catalyzed by metals like cobalt, nickel, and rhodium represent an atom-economical route to form six-membered rings and have been extended to heterocycle synthesis. acs.org These advanced methods offer access to a wide range of functionalized pyrroles that may be difficult to obtain through classical routes.
Regioselective Synthesis of Pyrrole-3-carboxylate Scaffolds
The controlled synthesis of pyrrole-3-carboxylate scaffolds, where the carboxylate group is specifically placed at the C-3 position, is crucial for developing functional molecules. Various methods have been established to achieve this regioselectivity.
One notable approach involves the ring contraction of 3-carboxylate-1,4-dihydropyridines (3-CDHPs). researchgate.net This transformation, mediated by 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), can yield 3-carboxylate-4-aryl-1H-pyrroles. researchgate.net The reaction proceeds through a complex mechanism that includes hydrogen release, coupling with TEMPO, ring-opening of the dihydropyridine (B1217469) structure, and subsequent formation of the new pyrrole scaffold. researchgate.net
Another strategy for achieving regioselectivity is through the [3+2] cycloaddition of isocyanides with electron-deficient alkynes. acs.org While this can produce various substituted pyrroles, specific catalyst and substrate choices can direct the formation of pyrrole-3-carboxylates. For instance, visible-light-induced photoredox catalysis using an iridium complex and a phosphine (B1218219) promoter has been developed for the [3+2] cycloaddition of alkynes and isocyanides, offering a pathway to structurally valuable 2,4-disubstituted pyrroles. acs.org
Furthermore, classical methods like the Knorr pyrrole synthesis, which involves the condensation of an α-amino-β-ketoester with an activated methylene (B1212753) compound, remain a foundational strategy for building the pyrrole ring. wikipedia.org By carefully selecting the starting ketoester, the carboxylate group can be positioned regioselectively at C-3.
One-Pot Synthetic Procedures for Methyl 2-methyl-1H-pyrrole-3-carboxylate Derivatives
One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer an efficient and sustainable route to complex molecules. rsc.org Several such methods have been developed for the derivatives of this compound.
A prominent one-pot method involves a microwave-assisted multicomponent reaction of an α-bromoacetophenone, an amine, and ethyl acetoacetate. clockss.org This solvent-free and catalyst-free approach provides a convenient pathway to various N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives in high yields. clockss.org Another efficient one-pot synthesis of highly functionalized pyrroles involves the silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides, followed by oxidation. chemistryviews.org
Continuous flow synthesis represents a modern advancement in one-pot procedures. A method has been reported for the direct synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetate, amines, and 2-bromoketones in a single microreactor. acs.org This process cleverly utilizes the HBr byproduct from the initial Hantzsch-type reaction to hydrolyze the tert-butyl ester in situ, yielding the final carboxylic acid in one continuous flow. acs.org
Table 1: Examples of One-Pot Syntheses for Pyrrole-3-Carboxylate Derivatives
| Starting Materials | Reaction Type | Key Conditions | Product Type | Reference |
| α-Bromoacetophenone, Amine, Ethyl acetoacetate | Multicomponent Reaction | Microwave irradiation, solvent-free | N-substituted ethyl 2-methyl-5-aryl-1H-pyrrole-3-carboxylates | clockss.org |
| tert-Butyl acetoacetate, Amine, 2-Bromoketone | Hantzsch Reaction & Hydrolysis | Continuous flow reactor | Pyrrole-3-carboxylic acids | acs.org |
| Aldehyde, N-alkyl maleimide | 1,3-Dipolar Cycloaddition & Oxidation | Ag(I) catalyst, DDQ oxidant | Pyrrolo[3,4-c]pyrrole-1,3-diones | chemistryviews.org |
Derivatization and Functionalization of the this compound Core
The this compound scaffold serves as a versatile platform for further chemical modification. Derivatization can occur at the nitrogen atom or at the available carbon positions on the pyrrole ring, leading to a diverse range of functionalized molecules.
N-Substituted Derivatives of Pyrrole Carboxylates
Substitution at the nitrogen atom of the pyrrole ring is a common strategy to modulate the molecule's properties. The Paal-Knorr reaction, which condenses a 1,4-dicarbonyl compound with a primary amine, is a fundamental method for producing N-substituted pyrroles. researchgate.netmdpi.com
More advanced and milder methods have also been developed. For instance, the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid provides a straightforward, single-step synthesis of N-alkoxycarbonyl pyrroles. acs.org This method allows for the introduction of common amine protecting groups onto the pyrrole nitrogen. acs.org Another approach utilizes low-cost and commercially available aluminas, such as CATAPAL 200, to catalyze the Paal-Knorr reaction between dicarbonyls and primary amines under solvent-free conditions, yielding N-substituted pyrroles efficiently. mdpi.com As previously mentioned, a one-pot microwave-assisted reaction of α-bromoacetophenones, various amines, and ethyl acetoacetate directly yields N-substituted ethyl 2-methyl-pyrrole-3-carboxylates. clockss.org
Table 2: Selected Methods for N-Substitution of Pyrrole Carboxylates
| Reagents | Method | Product | Reference |
| O-Substituted carbamate (B1207046), 2,5-Dimethoxytetrahydrofuran | Condensation/Cyclization | N-Alkoxycarbonyl pyrrole | acs.org |
| Acetonylacetone, Primary amine | Paal-Knorr Reaction | N-Substituted 2,5-dimethylpyrrole | mdpi.com |
| α-Bromoacetophenone, Amine, Ethyl acetoacetate | One-Pot Multicomponent Reaction | N-Substituted ethyl 2-methyl-5-aryl-1H-pyrrole-3-carboxylate | clockss.org |
Electrophilic Substitution Reactions and Functionalization at Ring Positions (C-4, C-5)
The pyrrole ring is electron-rich and highly susceptible to electrophilic aromatic substitution. nih.govpearson.com Due to the delocalization of the nitrogen lone pair, the ring is significantly more reactive than benzene. pearson.comonlineorganicchemistrytutor.com In a typical pyrrole, electrophilic attack occurs preferentially at the C-2 or C-5 positions because the resulting carbocation intermediate (arenium ion) is stabilized by more resonance structures compared to attack at C-3 or C-4. onlineorganicchemistrytutor.comyoutube.com
For this compound, the C-2 position is blocked by a methyl group. Therefore, electrophilic substitution is strongly directed to the C-5 position, the next most activated site. The electron-donating methyl group at C-2 and the electron-withdrawing carboxylate group at C-3 both influence the regioselectivity. The Vilsmeier-Haack reaction is a classic example of such a functionalization. This reaction introduces a formyl group onto the pyrrole ring. In the synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, a key step is the Vilsmeier-Haack formylation of a 2,4-dimethyl-1H-pyrrole-3-carboxylate, which installs a formyl group at the C-5 position. researchgate.net This C-5 aldehyde can then undergo further reactions, such as condensation with acetophenone (B1666503) derivatives, to build more complex side chains. researchgate.net
Formation of Complex Fused-Ring Systems Incorporating Pyrrole-3-carboxylates
Pyrrole-3-carboxylates are valuable building blocks for the synthesis of larger, fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.gov Various synthetic strategies have been employed to construct fused rings onto the pyrrole core.
One approach involves the reaction of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate with different reagents to create fused pyrimidine (B1678525) and triazine rings. For example, reaction with triethyl orthoformate followed by cyclization with ethanolic ammonia can yield a pyrrolo[3,2-e]pyrimidine derivative. nih.gov Similarly, treatment with nitrous acid can lead to the formation of a fused pyrrolo[3,2-e] clockss.orgresearchgate.netnih.govtriazine ring system. nih.gov These transformations highlight the utility of the amino group at the C-2 position and the carboxylate at C-3 as handles for annulation reactions.
Palladium-catalyzed amination reactions of halogenated thiophene (B33073) precursors have been used as a key strategy to construct fused S,N-heteroacenes, demonstrating the potential for creating extensive π-conjugated systems from pyrrole and other heterocyclic units. researchgate.net
Mechanistic Investigations of Pyrrole Carboxylate Formation and Reactivity
Understanding the mechanisms of formation and reaction is fundamental to controlling the synthesis and application of pyrrole carboxylates.
The formation of the pyrrole ring itself can proceed through several mechanistic pathways. In the Paal-Knorr synthesis, the proposed mechanism involves the protonation of a carbonyl group of a 1,4-dicarbonyl compound, followed by a nucleophilic attack from a primary amine to form an intermediate. mdpi.com Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by dehydration, leads to the aromatic pyrrole ring. mdpi.com A different mechanism is observed in the TEMPO-mediated ring contraction of dihydropyridines, which is believed to involve radical processes and significant skeletal rearrangement to form the five-membered pyrrole ring from a six-membered precursor. researchgate.net
The reactivity of the pyrrole ring in electrophilic substitution is governed by the stability of the cationic intermediate. onlineorganicchemistrytutor.comlibretexts.org When an electrophile attacks the C-5 position of a 2-substituted pyrrole, the positive charge in the resulting arenium ion can be delocalized over three atoms, including the nitrogen, which can bear a positive charge in one of the resonance structures. youtube.com This extensive delocalization stabilizes the intermediate, making the C-5 position a highly favorable site for substitution. pearson.comonlineorganicchemistrytutor.com The presence of an electron-donating group at C-2 further stabilizes this intermediate, reinforcing the regiochemical outcome. libretexts.org Conversely, an electron-withdrawing group at C-3, like a carboxylate, deactivates the ring, particularly the adjacent C-4 position, further favoring substitution at the C-5 position.
Biological Activity and Pharmacological Potential of Methyl 2 Methyl 1h Pyrrole 3 Carboxylate Derivatives
Antimicrobial Research on Pyrrole-3-carboxylates
The pyrrole (B145914) nucleus is a key pharmacophore that has been extensively modified to develop new antimicrobial agents. Studies have shown that derivatives of pyrrole-3-carboxylates exhibit notable activity against a range of pathogenic microbes, including bacteria and fungi.
Derivatives of pyrrole-3-carboxylate have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial action is often influenced by the nature and position of substituents on the pyrrole ring. nih.gov
In one study, a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and showed good antibacterial activity. researchgate.net The presence of the heterocyclic pyrrole ring was deemed crucial for their effect, and the introduction of a methoxy (B1213986) group further enhanced this activity. researchgate.net Generally, many pyrrole derivatives, particularly those with dihalogenation, tend to be more effective against Gram-positive bacteria than Gram-negative strains. nih.gov The lower permeability of the Gram-negative outer membrane can pose a barrier, preventing the compounds from reaching their intended targets. acgpubs.org
Some 1,2,3,4-tetrasubstituted pyrrole derivatives displayed moderate to excellent inhibition against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, but showed no inhibitory effect on Gram-negative bacteria such as Escherichia coli and Pseudomonas fluorescens. acgpubs.org For instance, one specific tetrasubstituted derivative was found to be the most potent against both S. aureus and B. cereus, with inhibition zones of 30 mm and 19 mm, respectively. acgpubs.org In contrast, other research has identified pyrrole derivatives with potent activity against Gram-negative pathogens. nih.gov For example, 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile exhibited stronger activity against Escherichia coli than the standard antibiotic amoxicillin. nih.gov
Additionally, novel carboxylate analogues of the antibiotic metronidazole (B1676534) have been synthesized. beilstein-journals.org These compounds demonstrated the ability to inhibit bacterial growth, with their effects being more pronounced than the parent drug in some cases. beilstein-journals.org
| Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Key Findings | Reference |
|---|---|---|---|---|
| (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylates | Active | Active | Activity attributed to the heterocyclic ring; enhanced by methoxy group substitution. | researchgate.net |
| 1,2,3,4-tetrasubstituted pyrrole derivatives | Moderate to excellent inhibition (e.g., S. aureus, B. cereus) | No inhibitory effect | Compound 4 showed the most potent activity with inhibition zones of 30mm (S. aureus) and 19mm (B. cereus). | acgpubs.org |
| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Not specified | Strong activity against E. coli (MIC 32 µg/mL) | Showed stronger properties compared to amoxicillin. | nih.gov |
| Metronidazole carboxylate analogues | Active | Active | All synthesized compounds showed bacterial growth inhibition, with some being more potent than the parent drug. | beilstein-journals.org |
The investigation into pyrrole derivatives has also extended to their potential as antifungal agents. Research has confirmed that modifications of the pyrrole-3-carboxylate structure can lead to compounds with significant activity against various fungal pathogens. researchgate.netbeilstein-journals.org
A study involving the synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives found that they possessed notable antifungal activity. researchgate.net Similarly, a series of novel metronidazole carboxylate derivatives were evaluated for their ability to inhibit the growth of the fungus Didymella sp. beilstein-journals.org The results showed that all synthesized compounds, with two exceptions, exhibited a higher rate of fungal growth inhibition when compared to the parent compound, metronidazole. beilstein-journals.org Specifically, compounds designated as 5e and 7c reduced fungal growth by 2.8 and 2.7 folds, and 2.5 and 2.6 folds, respectively, compared to control treatments. beilstein-journals.org These findings highlight the potential of introducing a carboxylate function to existing antimicrobial agents to enhance their antifungal efficacy. beilstein-journals.org
| Derivative Class | Fungal Strain(s) | Key Findings | Reference |
|---|---|---|---|
| (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylates | Not specified | Demonstrated good antifungal activity. | researchgate.net |
| Metronidazole carboxylate analogues | Didymella sp. | Most synthesized compounds showed higher inhibition of fungal growth compared to metronidazole. | beilstein-journals.org |
Pyrrole-based compounds have emerged as promising candidates in the search for new antitubercular drugs, showing activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.net
A series of pyrrole-2-carboxamides were designed based on the structure of the mycobacterial membrane protein large 3 (MmpL3), a crucial transporter for mycolic acids and a promising drug target. nih.gov Structure-activity relationship studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly improved anti-TB activity, with many compounds showing potent activity at MIC values below 0.016 μg/mL and low cytotoxicity. nih.gov Another study synthesized ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, which recorded a potent MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov
Furthermore, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, a derivative of the first-line anti-TB drug isoniazid, was found to be active against an isoniazid-resistant strain with an MIC of 0.14 μM. nih.gov This compound was also active against rifampicin- and ofloxacin-resistant strains. nih.gov The broad antimycobacterial potential of pyrroles is underscored by findings that a range of these derivatives are effective in vitro, with MIC values from 0.5 to 32 μg/mL against M. tuberculosis. researchgate.net
| Derivative Class | Target/Strain | Efficacy (MIC) | Key Findings | Reference |
|---|---|---|---|---|
| Pyrrole-2-carboxamides | MmpL3 / Drug-resistant TB | < 0.016 μg/mL | Electron-withdrawing groups on the pyrrole ring improved activity. | nih.gov |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | M. tuberculosis H37Rv | 0.7 µg/mL | Demonstrated potent activity against the standard TB strain. | nih.gov |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Isoniazid-resistant strain SRI 1369 | 0.14 μM | Active against multiple drug-resistant M. tuberculosis strains. | nih.gov |
| General Pyrrole Derivatives | M. tuberculosis CIP 103471 | 0.5 to 32 μg/mL | The majority of tested compounds were efficient antimycobacterial agents. | researchgate.net |
Anticancer and Antitumor Research
The structural versatility of the pyrrole ring has also made it a valuable scaffold in the development of novel anticancer therapeutics. researchgate.net Derivatives have been shown to interfere with various cellular processes essential for cancer cell growth and survival.
Derivatives of pyrrole exhibit their anticancer effects through diverse mechanisms of action, including the inhibition of key signaling proteins, induction of apoptosis, and cell cycle arrest. researchgate.netnih.gov
Certain pyrrole derivatives have been synthesized as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis. nih.gov These compounds can act as competitive inhibitors, binding to these receptors and blocking downstream signaling pathways. nih.gov Another important target is the Zeste enhancer homolog 2 (EZH2), a protein often highly expressed in malignant tumors. rsc.org A novel series of pyrrole-3-carboxamide derivatives were reported as EZH2 inhibitors, which function by reducing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification that silences tumor suppressor genes. rsc.org
Inducing programmed cell death, or apoptosis, is another common mechanism. nih.govnih.gov Studies on new pyrrole hydrazones showed they exert a cytotoxic effect that correlates with their ability to induce apoptosis. nih.gov This is often linked to cell cycle disruption. The same pyrrole hydrazones were found to cause cell cycle arrest in the S phase, preventing cancer cells from completing DNA replication and division. nih.gov Similarly, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative blocked the cell cycle in the G2/M phase, leading to the accumulation of cyclin B1 and subsequent apoptosis. mdpi.com
The anticancer potential of pyrrole-3-carboxylate derivatives has been validated in vitro against a variety of human cancer cell lines.
A series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole (B57391) moiety were evaluated against the NCI-60 panel of human cancer cell lines. nih.gov One compound in this series displayed significant growth inhibition against the MDA-MB-435 melanoma cell line (62.46% inhibition) and the MDA-MB-468 breast cancer cell line (40.24% inhibition) at a 10 µM concentration. nih.gov
In another study, newly synthesized nitro-pyrrolomycins were tested for their ability to inhibit the proliferation of colon (HCT116) and breast (MCF-7) cancer cell lines, with some showing activity comparable to or greater than the natural reference compound. mdpi.com Furthermore, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, named RDS 60, significantly inhibited the replication of two head and neck squamous cell carcinoma (HNSCC) lines, CAL 27 and FaDu, with EC₅₀ values of 2.5 μM and 2.9 μM respectively after 48 hours of treatment. mdpi.com This compound also inhibited cell migration and invasion. mdpi.com
New pyrrole hydrazones were assessed for their antiproliferative activity against human melanoma cells (SH-4). nih.gov One derivative, compound 1C, was identified as the most selective and exhibited very good antiproliferative activity with an IC₅₀ value of 44.63 ± 3.51 μM. nih.gov
| Derivative Class | Cancer Cell Line(s) | Activity/Key Findings | Reference |
|---|---|---|---|
| 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives | MDA-MB-435 (Melanoma), MDA-MB-468 (Breast) | 62.46% and 40.24% growth inhibition, respectively, at 10 µM. | nih.gov |
| Nitro-pyrrolomycins | HCT116 (Colon), MCF-7 (Breast) | Inhibited proliferation; some were as active or more active than the natural reference compound. | mdpi.com |
| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | CAL 27, FaDu (Head and Neck) | EC₅₀ of 2.5 μM (CAL 27) and 2.9 μM (FaDu) at 48h. Inhibited cell migration and invasion. | mdpi.com |
| Pyrrole hydrazones | SH-4 (Melanoma) | Compound 1C had an IC₅₀ of 44.63 ± 3.51 μM and high selectivity (SI = 3.83). | nih.gov |
Role of Pyrrole Carboxylate Scaffolds in Anticancer Drug Design
The pyrrole scaffold is a significant structural motif in the design and synthesis of novel anticancer agents due to its presence in numerous compounds with demonstrated cytotoxic properties. researchgate.netnih.gov The versatility of the pyrrole ring allows for the development of derivatives that can target various mechanisms involved in cancer progression, including the inhibition of microtubule polymerization, tyrosine kinases, and histone deacetylases. researchgate.netnih.gov Research into pyrrole-containing structures has yielded promising data, suggesting that their utilization could be a fruitful approach for future anticancer drug investigations. researchgate.netnih.govualberta.ca
Derivatives based on the pyrrole framework have been shown to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis. researchgate.netnih.gov For instance, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and evaluated for their anticancer activity. nih.gov Structure-activity relationship studies revealed that introducing electron-donating groups at the 4th position of the pyrrole ring enhanced anticancer activity. nih.gov Specifically, compounds with a 3,4-dimethoxy phenyl group at this position showed potent activity against several cancer cell lines, including colon, liver, and prostate cancer lines, while exhibiting lower toxicity to non-cancerous cells. nih.gov One of the most potent compounds from this series, designated cpd 21, was found to arrest the cell cycle of CT-26 colon cancer cells in the S phase and induce apoptosis. nih.gov
In another study, novel pyrrole-3-carboxamide derivatives were developed as inhibitors of the enhancer of zeste homolog 2 (EZH2), an enzyme often highly expressed in malignant tumors. rsc.org The lead compound, DM-01, demonstrated a significant ability to reduce the cellular level of H3K27me3, a product of EZH2 activity, in K562 leukemia cells. rsc.org It also increased the expression of DIRAS3, a tumor suppressor gene, indicating its potential as a lead for further investigation. rsc.org Furthermore, functionalized pyrrole scaffolds are considered key chemotypes for designing protein kinase inhibitors, which have significant antiproliferative potential. nih.gov Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor containing a pyrrole ring, is a prime example used in the therapy of advanced renal cell carcinoma. nih.gov
| Compound Series | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| 3-substituted benzoyl-4-substituted phenyl-1H-pyrroles | Cell Cycle Arrest (S Phase), Apoptosis Induction | Compound cpd 21 was most potent against HepG2, DU145, and CT-26 cell lines (IC50s = 0.5-0.9 μM). | nih.gov |
| Pyrrole-3-carboxamide derivatives | EZH2 Inhibition | Compound DM-01 reduced cellular H3K27me3 levels and increased expression of the DIRAS3 tumor suppressor gene. | rsc.org |
| N-substituted pyrroles | Antiproliferative Activity | Compound 1 , containing a tropolone (B20159) ring, showed noteworthy cytostatic activity (IC50: 10-14 µM) against L1210, CEM, and HeLa cancer cell lines. | eurekaselect.com |
Other Pharmacological Activities and Biological Interactions
Antiviral Properties
The pyrrole scaffold is a privileged structure in the development of antiviral agents, with derivatives showing activity against a range of viruses, notably the Human Immunodeficiency Virus (HIV). nih.govnih.gov Several N-substituted pyrrole derivatives have been identified as HIV-1 entry inhibitors. asm.org These compounds function by interfering with the viral fusion process, a critical step in the HIV life cycle. asm.org The target of these inhibitors is often the gp41 transmembrane glycoprotein, which mediates the fusion between the viral and host cell membranes. asm.orgfrontiersin.org
Initial screening identified compounds NB-2 and NB-64, which inhibited HIV-1 replication at low micromolar concentrations. asm.org Further research led to the development of NSPD-12m, a derivative of NB-64, which exhibited potent inhibitory activity against various primary HIV-1 strains, including those resistant to the fusion inhibitor T-20. frontiersin.org The antiviral activity of these N-substituted pyrroles is critically dependent on a carboxylic acid group, suggesting it plays a key role in the interaction with the gp41 protein. asm.org
Beyond HIV, pyrrole derivatives have been investigated for activity against other viruses. In the context of the COVID-19 pandemic, some pyrrole derivatives, including chloroquine (B1663885) analogs, were evaluated for activity against SARS-CoV-2, with some showing inhibitory activity in the micromolar range. researchgate.net Additionally, certain pyrazole-based heterocycles synthesized from furanone have demonstrated antiviral activity against the avian influenza virus by inhibiting hemagglutination. nih.gov One N-substituted pyrrole compound containing a tropolone ring showed modest activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). eurekaselect.com
| Compound/Series | Virus Target | Mechanism/Activity | Reference |
|---|---|---|---|
| NB-2 and NB-64 | HIV-1 | Inhibited HIV-1 replication with EC50 values of approximately 1 to 2 μM. asm.org | asm.org |
| NSPD-12m | HIV-1 (Primary and T20-resistant strains) | Potent entry inhibitor targeting gp41, with EC50 values from 2.03 to 6.85 µM against various strains. frontiersin.org | frontiersin.org |
| Pyrrole-based Chloroquine Analogs (10, 11) | SARS-CoV-2 | Demonstrated antiviral activity with an IC50 range of 1.5–28 µM and a selectivity index double that of chloroquine. researchgate.net | researchgate.net |
| Pyrazole-based heterocycles | Avian Influenza Virus (AIV) | Showed marked antiviral activity by inhibiting hemagglutination. nih.gov | nih.gov |
Anti-inflammatory Effects
Pyrrole derivatives are actively being explored as potential anti-inflammatory agents. mdpi.com A significant focus of this research has been the development of selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov Selective COX-2 inhibitors, or "coxibs," are valuable for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov
A series of substituted 1,5-diarylpyrrole derivatives have been reported as selective COX-2 inhibitors. nih.gov Further synthesis and evaluation of new 1,5-diarylpyrroles led to the identification of compounds with potent inhibitory effects on COX isoenzymes both in vitro and in vivo. nih.gov Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate (10a) was a representative compound from this series that also demonstrated analgesic activity. nih.gov
Other research has focused on creating hybrid molecules that combine the pyrrole scaffold with other pharmacologically active moieties. For example, novel pyrrole derivatives and their cinnamic hybrids were developed as dual inhibitors of COX-2 and lipoxygenase (LOX), another key enzyme in inflammatory pathways. mdpi.com This dual inhibition is considered a safer alternative to traditional NSAIDs. mdpi.com In these studies, pyrrole–cinnamate hybrids presented a promising combination of in vitro LOX and COX-2 inhibitory activities, marking them as potential leads for developing more effective multi-target anti-inflammatory agents. mdpi.com
| Compound/Series | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate (10a) | COX-2 | A representative of a series of selective COX-2 inhibitors with in vivo analgesic activity. nih.gov | nih.gov |
| Pyrrole–cinnamate hybrids (5, 6) | COX-2 and LOX | Showed dual inhibitory activity. Compound 5 had IC50 values of 0.55 μM (COX-2) and 30 μM (LOX). mdpi.com | mdpi.com |
| Pyrrole 2 | LOX | Appeared to be the most potent soybean-LOX inhibitor with an IC50 of 7.5 μM. mdpi.com | mdpi.com |
Antimalarial Studies
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents with novel mechanisms of action. nih.gov Pyrrolone derivatives, which contain a pyrrole ring, have been identified as a promising class of compounds in this area. nih.govnih.gov An initial lead compound, Ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate, demonstrated potent antimalarial activity. nih.govacs.org
However, early pyrrolone compounds suffered from poor aqueous solubility and metabolic instability. nih.gov Subsequent structure-activity relationship (SAR) studies aimed to address these developability issues. nih.gov Modifications included replacing a phenyl ring with a piperidine (B6355638) and removing a metabolically vulnerable ester group through a scaffold hop. nih.gov These changes led to derivatives with improved in vitro antimalarial activity against the K1 strain of P. falciparum, which is resistant to chloroquine and pyrimethamine. nih.gov
In silico studies have also been used to investigate potential targets for these compounds. Arylpyrrole-3-carbaldehydes were tested for their ability to target P. falciparum protein kinase 7. doaj.org Molecular docking revealed that one derivative, DPPC(E), had a strong interaction with the protein. In vivo testing of the synthesized DPPC(E) in a rodent model showed a significant reduction in parasitemia levels, identifying it as a viable candidate for further development of novel antimalarial drugs that target plasmodial kinases. doaj.org
| Compound/Series | Target | Key Findings | Reference |
|---|---|---|---|
| Ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate | P. falciparum | A lead pyrrolone compound with potent antimalarial activity. nih.govacs.org | nih.govacs.org |
| Modified Pyrrolones | P. falciparum (K1 resistant strain) | Showed improved in vitro activity and selectivity against parasite cells over mammalian cells. nih.gov | nih.gov |
| DPPC(E) (Arylpyrrole-3-carbaldehyde) | P. falciparum protein kinase 7 | Demonstrated good binding affinity in silico and significantly reduced parasitemia in vivo. doaj.org | doaj.org |
Neuroprotective Research and Biotransformation Pathways
Research has indicated potential neuroprotective activities associated with some pyrrole derivatives. For example, extracts from Moringa oleifera seeds, which contain pyrrole compounds, have shown significant neuroprotective effects. nih.gov Another study identified 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid, isolated from Aralia continentalis, as having inhibitory activity against rat lens aldose reductase, an enzyme implicated in diabetic neuropathy. nih.gov
Regarding biotransformation, pyrrole-2-carboxylate is a compound of biological interest that can be formed through metabolic pathways. nih.govresearchgate.net Studies in rats have shown that urinary pyrrole-2-carboxylate originates from the metabolism of hydroxy-L-proline. nih.govresearchgate.net The oxidation of hydroxy-L-proline by L-amino acid oxidase in the kidney produces Δ¹-pyrroline-4-hydroxy-2-carboxylate, which is an unstable intermediate that is subsequently converted to the more stable pyrrole-2-carboxylate. nih.govresearchgate.net The capacity for this conversion is significantly higher in rat kidneys compared to those of guinea pigs or humans, which corresponds to the different levels of urinary pyrrole-2-carboxylate found in these species. nih.gov Furthermore, enzymatic processes can directly form pyrrole-2-carboxylate. The enzyme pyrrole-2-carboxylate decarboxylase from Bacillus megaterium catalyzes the reversible conversion of pyrrole-2-carboxylate to pyrrole and CO₂. semanticscholar.org This enzymatic activity has been harnessed to synthesize pyrrole-2-carboxylate from pyrrole in supercritical CO₂ using whole cells of Bacillus megaterium. semanticscholar.org In another bio-inspired approach, coupling the UbiD (de)carboxylase enzyme from Pseudomonas aeruginosa with a carboxylic acid reductase (CAR) allows for the synthesis of pyrrole-2-carbaldehyde from pyrrole, proceeding through a pyrrole-2-carboxylic acid intermediate. mdpi.com
Enzyme Inhibition Studies (e.g., DNA gyrase, Aldose Reductase, HIV-1 Protease)
Derivatives of methyl 2-methyl-1H-pyrrole-3-carboxylate are subjects of extensive research for their ability to inhibit various enzymes critical to disease pathogenesis.
DNA Gyrase DNA gyrase is an essential bacterial enzyme, and its inhibition leads to the disruption of DNA synthesis and cell death, making it a key target for antibacterial agents. nih.gov A class of compounds known as pyrrolamides has been identified as novel DNA gyrase inhibitors. nih.gov These were discovered using fragment-based screening to find low-molecular-weight compounds that bind to the ATP pocket of the enzyme. nih.gov Further optimization led to the development of N-phenylpyrrolamide inhibitors with improved activity. rsc.org For instance, substituting a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole enhanced the activity against E. coli DNA gyrase. rsc.org Another study reported a new series of 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives with dual inhibitory action against DNA gyrase and 14-α demethylase. nih.gov Compound 9b from this series was a potent DNA gyrase inhibitor, with an IC50 value of 0.0236 µM, which was more potent than the gentamicin (B1671437) reference. nih.gov
Aldose Reductase Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions. openmedicinalchemistryjournal.com Its inhibition is a major therapeutic strategy to prevent or ameliorate long-term diabetic complications like neuropathy and retinopathy. openmedicinalchemistryjournal.comnih.gov Pyrrole-based scaffolds have been designed as aldose reductase inhibitors (ARIs). nih.gov One study involved the synthesis of pyrrolyl-propionic and -butyric acid derivatives to study the effect of varying the length of the methylene (B1212753) chain. nih.gov Another series of 3-aroyl and 2,4-bis-aroyl pyrrole derivatives were synthesized and tested, with [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid (75 ) being the most active, showing potency comparable to known ARIs like tolrestat (B1683199) and epalrestat. acs.org This compound also demonstrated an ability to interfere with the oxidative modification of serum albumin, another process related to diabetic complications. acs.org
HIV-1 Enzymes (Reverse Transcriptase and Integrase) While the prompt mentions HIV-1 Protease, the available research on pyrrole carboxylate derivatives more prominently highlights their role as inhibitors of other crucial HIV-1 enzymes, such as reverse transcriptase (RT) and integrase (IN). The pyrrolyl scaffold is considered a good starting point for developing molecules with dual inhibitory profiles. nih.gov For example, pyrrolyl derivatives 16 and 17 were developed and showed dual activity against both HIV-1 IN and the Ribonuclease H (RNase H) function of RT, with IC50 values in the micromolar range. nih.gov In an effort to improve the drug-like properties of inhibitors, non-diketo acid (non-DKA) pyrrolyl derivatives were designed. acs.org Among a series of oxyphenylpyrrolyl–pyrazole compounds, derivative 11b was the most potent, inhibiting RNase H with an IC50 of 0.27 μM and demonstrating high selectivity for RNase H over IN. acs.org
| Enzyme Target | Compound Series/Example | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| DNA Gyrase | N-phenylpyrrolamide (Compound C) | 47 nM (against E. coli DNA gyrase) | rsc.org |
| DNA Gyrase | 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile (Compound 9b) | 0.0236 µM | nih.gov |
| Aldose Reductase | [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid (75) | Potency comparable to tolrestat and epalrestat. | acs.org |
| HIV-1 RNase H | Oxyphenylpyrrolyl–pyrazole (Compound 11b) | 0.27 μM | acs.org |
| HIV-1 RNase H & Integrase | Pyrrolyl derivative (Compound 17) | Dual inhibitor with micromolar IC50 values. | nih.gov |
Serotonin (B10506) Receptor Ligand Research (e.g., 5-HT6R antagonists)
Research into the derivatives of the pyrrole-3-carboxylate scaffold has revealed significant potential in targeting serotonin receptors, particularly the 5-HT6 receptor (5-HT6R). The 5-HT6R is a G-protein-coupled receptor (GPCR) predominantly expressed in brain regions associated with cognition and memory, such as the hippocampus, striatum, and prefrontal cortex. nih.gov This localization has made it a compelling target for the development of therapeutic agents for cognitive deficits observed in conditions like Alzheimer's disease. nih.gov
A notable area of investigation involves the modification of the core pyrrole structure to develop potent and selective 5-HT6R antagonists. nih.govacs.org Structure-activity relationship (SAR) studies have been conducted on related scaffolds, such as 2-phenyl-1H-pyrrole-3-carboxamide, which serves as a structural analog to understand the potential of the broader pyrrole-3-carboxylate class. acs.org These studies have explored how different substituents on the pyrrole ring and the carboxamide nitrogen influence binding affinity and functional activity at the 5-HT6 receptor. nih.govacs.org
In one line of research, scientists began with the more complex 1H-pyrrolo[3,2-c]quinoline scaffold and simplified it to a 2-phenyl-1H-pyrrole-3-carboxamide core. nih.govacs.org This foundational change was part of a strategy to identify the essential pharmacophoric features required for 5-HT6R interaction. acs.org The key elements of this pharmacophore include a hydrophobic site (the 2-phenyl group), a hydrogen bond acceptor (the sulfonyl group at the N1 position of the pyrrole), and a positively ionizable group (an alicyclic amine in the 3-carboxamide fragment). nih.govacs.org
Initial findings revealed that simplifying the core from 1H-pyrrolo[3,2-c]quinoline to 2-phenyl-1H-pyrrole-3-carboxamide led to a decrease in binding affinity for the 5-HT6R. nih.govacs.org However, further modifications, such as the introduction of a fluorine atom to the 2-phenyl ring, were explored to potentially enhance affinity and improve pharmacokinetic properties. nih.govacs.org
A significant outcome of this research was the discovery that modifying the scaffold not only altered binding affinity but also shifted the functional profile of the compounds. nih.govacs.org While derivatives of the original 1H-pyrrolo[3,2-c]quinoline scaffold acted as neutral antagonists, the new 2-phenyl-1H-pyrrole-3-carboxamide derivatives behaved as inverse agonists at the 5-HT6R-operated Gs signaling pathway. nih.govacs.org Neutral antagonists block the receptor's activation by agonists without affecting its basal activity, whereas inverse agonists inhibit the receptor's constitutive (basal) activity. nih.govnih.gov This shift is significant because the 5-HT6R is known to have a high level of constitutive activity, meaning it is partially active even without an agonist bound. nih.gov
Subsequent research has continued to build on the 2-phenylpyrrole scaffold, leading to the development of potent and selective neutral antagonists at the 5-HT6R Gs signaling pathway. nih.gov One such study identified a compound, referred to as compound 30, which demonstrated these properties and also showed cytoprotective effects in astrocytes. nih.gov
The table below summarizes the binding affinity (Kᵢ) and functional antagonist activity (Kₑ) for selected 2-phenyl-1H-pyrrole-3-carboxamide derivatives at the human 5-HT6 receptor. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Substitutions | Binding Affinity (Kᵢ, nM) nih.govacs.org | Functional Antagonist Activity (Kₑ, nM) nih.gov | Functional Profile nih.govacs.org |
|---|---|---|---|---|
| Compound I (Reference) | 1H-pyrrolo[3,2-c]quinoline core | 10 | - | Neutral Antagonist |
| Compound 7 | 2-phenyl-1H-pyrrole-3-carboxamide core | 208 | - | - |
| Compound 8 | 2-phenyl-1H-pyrrole-3-carboxamide core | 106 | - | - |
| Compound 18 | 2-phenyl-1H-pyrrole core with specific substitutions | - | 35 | Inverse Agonist |
| Compound 22 | 2-phenyl-1H-pyrrole core with specific substitutions | - | 6 | Inverse Agonist |
| Compound 27 | 2-phenyl-1H-pyrrole core with specific substitutions | - | 10 | Inverse Agonist |
| Compound 28 | 2-phenyl-1H-pyrrole core with specific substitutions | - | 17 | Inverse Agonist |
Beyond the 5-HT6 receptor, other research has explored pyrrole-3-carboxamide derivatives for their activity at other serotonin receptors. For instance, studies on N-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)-1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxamide and related compounds have targeted the 5-HT2A and 5-HT2C receptors, as well as the serotonin transporter, in the search for potential new antidepressants. nih.gov This works highlights the versatility of the pyrrole-3-carboxamide scaffold in developing ligands for various components of the serotonergic system. nih.gov
Medicinal Chemistry and Drug Discovery Research Involving Methyl 2 Methyl 1h Pyrrole 3 Carboxylate
Structure-Activity Relationship (SAR) Studies of Methyl 2-methyl-1H-pyrrole-3-carboxylate Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided insights into the structural requirements for various therapeutic effects.
In the development of antimalarial agents based on a pyrrolone scaffold, which is structurally related to pyrrole (B145914) carboxylates, systematic SAR studies were conducted on a lead compound. nih.gov These studies revealed critical insights into the role of substituents on the pyrrole ring (referred to as Ring B in the study). It was found that the methyl groups on the pyrrole ring were important for activity; their removal led to a significant (approximately 20-25 fold) loss of antimalarial potency. nih.gov However, replacing both methyl groups with ethyl groups did not significantly alter the activity, suggesting some tolerance for larger alkyl groups at these positions. nih.gov Attempts to replace the pyrrole ring with other heterocycles such as imidazole, pyrazole, furan, or thiazole (B1198619) resulted in a substantial decrease in activity, highlighting the privileged nature of the pyrrole core for this specific biological target. nih.gov
Similarly, in the context of antibacterial agents, SAR studies on 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues showed that the nature and position of substituents are key determinants of activity. nih.gov For instance, the location of a halogen on the phenyl ring was found to influence antimycobacterial efficacy. nih.gov Further studies on pyrrole derivatives have established that specific substitution patterns are responsible for biological activity. These include a substituted phenyl ring at positions 1 and 5 (with F, Cl, and CH₃ being optimal substituents) and an aminomethyl group at position 3. rsc.org Based on these findings, a new derivative featuring an ethyl group at position 2 of the pyrrole nucleus was synthesized to further explore the SAR. rsc.org
In a different class of compounds, pyrrole-2-carboxamides designed as anti-tuberculosis agents, SAR studies demonstrated that modifications to the pyrrole ring were critical. nih.gov Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly enhanced anti-TB activity. nih.gov
Table 1: SAR of Pyrrole Ring (Ring B) Modifications in Antimalarial Pyrrolones
| Modification | Resulting Change in Activity | Reference |
| Removal of methyl substituents | ~20-25 fold loss of activity | nih.gov |
| Replacement of methyls with ethyls | No significant effect on activity | nih.gov |
| Replacement of pyrrole with imidazole | Significant loss of activity | nih.gov |
| Replacement of pyrrole with pyrazole | Significant loss of activity | nih.gov |
| Replacement of pyrrole with furan | Significant loss of activity | nih.gov |
Identification of Pharmacophore Features and Molecular Recognition
A pharmacophore model outlines the essential molecular features responsible for a drug's biological activity. For pyrrole carboxylate derivatives, the key pharmacophoric features include the pyrrole ring itself, its hydrogen-bonding capabilities, and the spatial arrangement of its substituents.
The pyrrole ring is considered a biologically active scaffold that can host diverse pharmacophores. biolmolchem.comresearchgate.net The NH group of the pyrrole is a key hydrogen bond donor, a feature often critical for binding to biological targets. scispace.comnih.gov For example, in a series of pyrrole-2-carboxamide inhibitors of the mycobacterial protein MmpL3, replacing the pyrrole NH hydrogen with a methyl group led to a 50-fold reduction in activity, demonstrating the importance of this hydrogen bond donor functionality. nih.gov
In another example, the relative orientation of different parts of the molecule can dictate biological effect. For N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, X-ray diffraction data showed that the mutual arrangement of the benzothiazine and pyridine (B92270) fragments directly correlated with analgesic and anti-inflammatory activity. mdpi.com This underscores that for pyrrole-based structures, the precise three-dimensional arrangement of aromatic rings and functional groups is a key element of molecular recognition.
Lead Compound Identification and Optimization for Therapeutic Applications
The pyrrole carboxylate framework is a fertile ground for the identification of lead compounds, which are starting points for the development of new drugs. Through chemical modification and optimization, these initial hits can be refined into potent and selective therapeutic agents.
A clear example is the discovery of pyrrolone antimalarials. nih.gov An initial screening identified Ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate (compound 8a ) as a promising lead. nih.gov Subsequent SAR studies focused on modifying different parts of this lead compound to improve its drug-like properties, including metabolic stability, which was predicted to be a challenge at the pyrrole's methyl groups. nih.gov
In the realm of oncology, a novel series of pyrrole-3-carboxamide derivatives were investigated as inhibitors of the zeste enhancer homolog 2 (EZH2), a protein implicated in various cancers. rsc.org Through computational modeling, in vitro screening, and rational SAR exploration, compound DM-01 was identified as a powerful EZH2 inhibitor. rsc.org This compound demonstrated a significant ability to reduce the cellular levels of H3K27me3, a key product of EZH2 activity, and was deemed a worthy lead compound for further investigation. rsc.org
The process often involves synthesizing and screening a library of related compounds. For instance, combinatorial libraries of 5-methyl-4-phenoyl-1H-pyrrole-2-carboxamide and 5-methyl-4-naphtoyl-1H-pyrrole-2-carboxamide derivatives were created and screened in silico to identify potential anticancer agents, leading to the synthesis of a focused set of molecules for experimental testing. nih.gov
Table 2: Examples of Lead Compounds Derived from Pyrrole Scaffolds
| Lead Compound | Therapeutic Application | Key Findings | Reference |
| Compound 8a | Antimalarial | Identified as a lead from screening; SAR studies initiated to improve metabolic stability and efficacy. | nih.gov |
| Compound DM-01 | Anticancer (EZH2 Inhibitor) | Identified through SAR as a potent EZH2 inhibitor, reducing key histone methylation marks in cancer cells. | rsc.org |
Pyrrole Carboxylates as Versatile Building Blocks for Biologically Active Molecules
Beyond their own potential bioactivity, pyrrole carboxylates like this compound are highly valued as versatile building blocks in organic synthesis. biolmolchem.comnih.gov Their inherent chemical functionalities—the ester, the methyl group, and the pyrrole ring itself—can be readily modified, making them ideal starting materials for constructing more complex molecules. rsc.orgresearchgate.netnih.govmdpi.com
The pyrrole-3-carboxylic acid amide substructure, for example, is a central feature in highly successful drugs such as the cholesterol-lowering agent Atorvastatin and the anticancer drug Sunitinib. mdpi.com This demonstrates the immense therapeutic value that can be unlocked by elaborating on this core scaffold.
In the development of novel antibacterial agents, pyrrole-based compounds are actively explored. nih.gov The pyrrole scaffold can be functionalized with various heterocyclic moieties to enhance bioactivity and produce synergistic effects. nih.gov For example, halogenated pyrrole building blocks, such as 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid, are synthesized and incorporated into larger molecules to create potent antibacterial compounds. nih.gov Similarly, pyrrole-3-carbonitriles have been synthesized via multicomponent reactions for screening as antitumoral agents. mdpi.com
The synthesis of 5-methyl-2-carboxamidepyrrole-based molecules as dual inhibitors for mPGES-1 and sEH in cancer therapy further illustrates this principle. nih.gov The entire drug discovery campaign was based on the strategic use of the 2-carboxamide (B11827560) pyrrole building block, which was systematically decorated with different chemical groups to generate a library of potential drug candidates. nih.gov The dual carboxylic functionalities present in related structures like 2-(carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid offer multiple sites for chemical modification, enabling the synthesis of diverse amide or ester derivatives for various applications. mdpi.com
Table 3: Pyrrole Carboxylates as Building Blocks for Bioactive Molecules
| Building Block | Resulting Bioactive Molecule Class | Therapeutic Area | Reference(s) |
| Pyrrole-3-carboxylic acid amide | Atorvastatin, Sunitinib | Cholesterol-lowering, Anticancer | mdpi.com |
| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid | Antibacterial analogues | Infectious Disease | nih.gov |
| 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid | Amide-containing antibacterial agents | Infectious Disease | nih.gov |
| Pyrrole-3-carbonitrile | Substituted pyrrole-3-carbonitriles | Anticancer | mdpi.com |
| 5-Methyl-2-carboxamidepyrrole | Dual mPGES-1/sEH inhibitors | Anticancer | nih.gov |
Computational and Theoretical Chemistry Studies of Methyl 2 Methyl 1h Pyrrole 3 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation or its density-based equivalent, these methods can determine the electronic structure and energetic properties of a compound.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic properties of molecules due to its balance of accuracy and computational cost. mdpi.comresearchgate.net DFT calculations are used to determine a molecule's ground-state electronic structure, which includes parameters like molecular orbital energies, geometric features such as bond lengths and angles, and vibrational frequencies. mdpi.com The accuracy of DFT heavily relies on the choice of functional and basis set. mdpi.com For instance, the B3LYP functional is widely used, and studies on related adducts have employed it with the 6-311++G(d,p) basis set to generate spectra that align well with experimental data. mdpi.com
For pyrrole (B145914) derivatives, DFT is applied to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms. researchgate.netscielo.org.mx These optimized structures provide data on bond lengths, bond angles, and dihedral angles. scielo.org.mx
Table 1: Representative Geometric Parameters of Pyrrole Derivatives from DFT Calculations This table presents typical data for related pyrrole structures to illustrate the outputs of DFT calculations.
| Parameter | Atom Pair/Triplet | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.196 Å nih.gov |
| Bond Length | C-O (ester) | ~1.338 Å nih.gov |
| Bond Length | N-C (ring) | ~1.356 Å nih.gov |
| Bond Angle | O=C-O | Not specified |
Furthermore, DFT is crucial for analyzing the electronic structure. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to understand a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. scielo.org.mx
Ab initio calculations, which are based on first principles without empirical parameters, are particularly useful for detailed conformational analysis. These methods can be used to study the relative stability of different conformers and the energy barriers for their interconversion. rsc.org For example, in a study of 3-formylpyrrole, ab initio MO calculations were used to determine the total electronic energy of the ground states and the transition state between conformers. rsc.org The results showed that the N(H),O-cis form is energetically preferred. rsc.org
For methyl pyrrole-2-carboxylate, a close isomer of the title compound, ab initio calculations at the RHF/6-311+G* level were used to analyze the geometries of its monomeric and dimeric forms. researchgate.net Such studies help in understanding the energetic preferences for specific spatial arrangements of the substituent groups relative to the pyrrole ring. researchgate.net The choice of basis set can significantly impact the calculated energy difference between conformers, with more extended basis sets generally providing more reliable results. rsc.org
Table 2: Example of Conformational Energy Analysis from Ab Initio Calculations for 3-Formylpyrrole This data illustrates the type of information obtained from conformational analysis of a related molecule.
| Conformer | Basis Set | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| N(H),O-cis | STO-3G | 0.0 | 99.9 |
| N(H),O-trans | STO-3G | 4.35 | 0.1 |
| N(H),O-cis | 6-31G | 0.0 | 73.0 |
| N(H),O-trans | 6-31G | 0.70 | 27.0 |
(Data adapted from a study on 3-formylpyrrole rsc.org)
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). vlifesciences.comnih.gov This method is instrumental in drug discovery and involves preparing a protein structure, often from the Protein Data Bank (PDB), and computationally placing the ligand into the active site. vlifesciences.com
For pyrrole-based compounds, docking studies have been conducted to understand their potential as inhibitors of various enzymes. In one study, pyrrole-based hydrazone derivatives were docked into the active sites of several Cytochrome P450 (CYP450) isoforms to evaluate the formation of stable complexes. mdpi.comdntb.gov.ua Another study performed docking of pyrrole-2-carbohydrazide derivatives into the binding pocket of the enoyl ACP CO reductase enzyme to rationalize their biological activity. vlifesciences.com The results of docking simulations are typically evaluated using a scoring function that estimates the binding affinity, providing insights into the interactions (like hydrogen bonds and hydrophobic interactions) between the ligand and the protein's active site residues. nih.gov
Table 3: Examples of Protein Targets for Docking Studies of Pyrrole Derivatives
| Pyrrole Derivative Class | Protein Target | Docking Software |
|---|---|---|
| Pyrrole-based Hydrazones | CYP450 isoforms (1A2, 2C9, 3A4, 2C8) | Not Specified mdpi.com |
| Pyrrole-2-carbohydrazides | Enoyl ACP CO Reductase (PDB: 2IDZ) | GLIDE (Schrödinger) vlifesciences.com |
In Silico Biotransformation Prediction and Metabolic Pathway Analysis
In silico tools are increasingly used to predict the biotransformation of compounds, offering a rapid and cost-effective way to anticipate metabolic pathways. mdpi.com Online servers like BioTransformer can predict the likely metabolites of a parent compound resulting from interactions with metabolic enzymes. mdpi.comdntb.gov.ua
A study on a prospective neuroprotective pyrrole-based hydrazone utilized this approach to predict its Phase I metabolism. mdpi.com It was hypothesized that four CYP450 isoforms (1A2, 2C9, 3A4, and 2C8) were involved, leading to the formation of twelve potential metabolites through various reactions. mdpi.com The predicted metabolic pathways included aromatic hydroxylation and O-dealkylation. mdpi.com For example, the O-dealkylation of the ethyl ester group, catalyzed by CYP2C8, was predicted to yield the corresponding carboxylic acid. mdpi.com Such analyses are crucial for understanding the metabolic fate of a compound. While this study was not on Methyl 2-methyl-1H-pyrrole-3-carboxylate itself, the methodology is directly applicable.
Analysis of Hydrogen Bonding and Intermolecular Interactions within Pyrrole Carboxylates
The crystal structure and packing of pyrrole carboxylates are heavily influenced by hydrogen bonding and other intermolecular interactions. X-ray diffraction studies on isomers and related structures provide definitive information on these interactions in the solid state. mdpi.comnih.gov
The most significant interaction in many pyrrole carboxylates is the N-H···O hydrogen bond, where the pyrrole N-H group acts as a donor and the carbonyl oxygen of the carboxylate group on a neighboring molecule acts as an acceptor. researchgate.netnih.gov This interaction is often strong enough to lead to the formation of supramolecular structures, such as chains or centrosymmetric dimers. mdpi.comnih.govresearchgate.net For methyl 1H-pyrrole-2-carboxylate, these N-H···O bonds result in the formation of helical chains. nih.gov
Besides the primary N-H···O bonds, weaker interactions also play a crucial role in stabilizing the crystal lattice. These include:
C-H···O interactions: These weaker hydrogen bonds can connect the primary chains or dimers. mdpi.comresearchgate.net
C-H···π interactions: The pyrrole ring can act as a π-system acceptor, forming contacts with C-H groups of adjacent molecules. nih.gov
Table 4: Common Intermolecular Interactions in Pyrrole Carboxylate Crystals
| Interaction Type | Donor | Acceptor | Typical Distance/Energy | Reference |
|---|---|---|---|---|
| Hydrogen Bond | N-H | O=C | Interaction Energy: ~6.34 kcal/mol | mdpi.com |
| Hydrogen Bond | C-H | O=C | Not Specified | researchgate.net |
| π-Interaction | C-H | Pyrrole Ring (Cg) | H···Cg distance: ~2.72 Å | mdpi.com |
Conformational Stability and Aromaticity Studies
Computational studies are essential for analyzing the conformational preferences and aromaticity of pyrrole carboxylates. The orientation of the methyl carboxylate group relative to the pyrrole ring is a key conformational feature. Studies on 2-acylpyrroles show that the structure favors the formation of doubly hydrogen-bonded cyclic dimers, which in turn stabilizes a syn-conformation of the substituent. researchgate.net
Theoretical calculations can determine the energy of different conformers, revealing the most stable arrangement. researchgate.net For methyl pyrrole-2-carboxylate, infrared spectra compared with theoretical spectra showed that dimers connected through N-H···O interactions are the dominant species in the solid state, confirming the stability of the conformation that facilitates this bonding. researchgate.net
Aromaticity is a fundamental property of the pyrrole ring. While the core ring is aromatic, substituents can influence the degree of π-electron delocalization. Computational studies have been used to assess the aromaticity of 2-substituted pyrroles, although detailed findings for the title compound are not broadly available. researchgate.net These studies are important for understanding how substituents modify the electronic character and reactivity of the heterocyclic core.
Advanced Analytical Methodologies in Research on Methyl 2 Methyl 1h Pyrrole 3 Carboxylate
Spectroscopic Characterization Techniques
Spectroscopy provides fundamental insights into the molecular structure, bonding, and atomic composition of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the unambiguous structural elucidation of organic molecules like Methyl 2-methyl-1H-pyrrole-3-carboxylate. researchgate.net By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural map of the molecule. researchgate.netethernet.edu.et
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the N-H proton, the two aromatic protons on the pyrrole (B145914) ring (at C4 and C5), the ester methyl protons (-OCH₃), and the protons of the methyl group attached to the ring (at C2). The broad signal of the N-H proton is a characteristic feature. The chemical shifts (δ) are influenced by the electron-withdrawing carboxylate group and the electron-donating methyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. For this molecule, seven distinct carbon signals are anticipated: the two methyl carbons, the four pyrrole ring carbons (two quaternary and two with attached protons), and the carbonyl carbon of the ester group. The chemical shift of the carbonyl carbon typically appears significantly downfield (160-180 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. researchgate.net Data from related structures, such as methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, helps in assigning these signals. nih.gov Two-dimensional NMR techniques like HSQC and HMBC can further confirm the connectivity between protons and carbons. researchgate.netnih.gov
Interactive Data Table: Predicted NMR Chemical Shifts for this compound Note: Exact chemical shifts can vary based on the solvent and experimental conditions. Values are estimated based on typical ranges for similar structures.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| N-H | ¹H | 8.0 - 9.5 | Broad Singlet | Chemical shift is solvent-dependent; exchanges with D₂O. |
| C4-H | ¹H | ~6.1 | Doublet | Coupled to C5-H. |
| C5-H | ¹H | ~6.7 | Doublet | Coupled to C4-H. |
| O-CH₃ | ¹H | ~3.7 | Singlet | Ester methyl group. |
| C2-CH₃ | ¹H | ~2.4 | Singlet | Ring methyl group. |
| C=O | ¹³C | 164 - 168 | - | Ester carbonyl carbon. |
| C2 | ¹³C | ~128 | - | Carbon attached to the methyl group. |
| C3 | ¹³C | ~114 | - | Carbon attached to the carboxylate group. |
| C4 | ¹³C | ~108 | - | CH carbon. |
| C5 | ¹³C | ~118 | - | CH carbon. |
| O-CH₃ | ¹³C | ~51 | - | Ester methyl carbon. |
| C2-CH₃ | ¹³C | ~13 | - | Ring methyl carbon. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bond Characterization
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of molecules. acs.org These methods provide a molecular fingerprint, allowing for the identification of functional groups and the study of intermolecular interactions, particularly hydrogen bonding. acs.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound in the solid state is dominated by features indicating intermolecular hydrogen bonding. A key feature is the N-H stretching vibration, which appears as a broad band, typically in the 3200-3400 cm⁻¹ region, characteristic of a hydrogen-bonded N-H group. researchgate.net In a very dilute solution, this band would be expected to sharpen and shift to a higher wavenumber as intermolecular interactions are minimized. researchgate.net Another prominent absorption is the strong C=O stretch of the ester group, usually found between 1670 and 1700 cm⁻¹. Other important bands include C-H stretches (aromatic and aliphatic) above 3000 cm⁻¹, and C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹). acgpubs.org
Raman Spectroscopy: While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. acs.org Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric vibrations of the pyrrole ring are often more prominent in the Raman spectrum. This technique is particularly useful for studying the C=C and C-C ring stretching modes. nih.gov
Studies on similar molecules like methyl pyrrole-2-carboxylate show that in the solid state, molecules often form dimers connected through N–H···O=C hydrogen bonds. researchgate.net This interaction causes a red shift (lowering of frequency) in the N-H and C=O stretching vibrations compared to their monomeric forms. acs.orgresearchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (H-bonded) | IR | 3200 - 3400 | Medium-Strong, Broad | Indicates intermolecular hydrogen bonding. researchgate.net |
| Aromatic C-H Stretch | IR, Raman | 3100 - 3150 | Medium | |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium | From methyl groups. |
| C=O Stretch | IR | 1670 - 1700 | Strong | Ester carbonyl group, position affected by H-bonding. acgpubs.org |
| C=C Ring Stretch | IR, Raman | 1550 - 1600 | Medium-Strong | |
| C-N Ring Stretch | IR, Raman | 1300 - 1400 | Medium | |
| C-O Stretch | IR | 1200 - 1300 | Strong | Ester C-O bond. |
Mass Spectrometry (MS, LC-MS, GC-MS) for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation patterns. nih.gov The compound has a molecular weight of 139.15 g/mol . biosynth.com Therefore, the molecular ion peak [M]⁺• would be observed at m/z = 139.
When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), MS becomes a highly sensitive and selective method for purity assessment and the analysis of complex mixtures. nih.govnih.gov
Electron Ionization (EI-MS): This hard ionization technique, often used with GC, causes extensive fragmentation. The fragmentation pattern is reproducible and serves as a chemical fingerprint. Expected fragments for this compound would include the loss of a methoxy (B1213986) radical (•OCH₃) to give a fragment at m/z 108, or the loss of the entire methoxycarbonyl group (•COOCH₃) to give a fragment at m/z 80.
Electrospray Ionization (ESI-MS): This soft ionization technique, commonly used with LC, typically results in the protonated molecular ion [M+H]⁺ at m/z 140. This is particularly useful for confirming the molecular weight with minimal fragmentation. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Ion | Formula | Notes |
| 140 | [M+H]⁺ | [C₇H₁₀NO₂]⁺ | Protonated molecule, common in ESI-MS. |
| 139 | [M]⁺• | [C₇H₉NO₂]⁺• | Molecular ion, common in EI-MS. |
| 108 | [M-OCH₃]⁺ | [C₆H₆NO]⁺ | Loss of the methoxy group from the molecular ion. |
| 80 | [M-COOCH₃]⁺ | [C₅H₆N]⁺ | Loss of the methoxycarbonyl group. |
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both liquid and gas chromatography are vital for its analysis and purification.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is extensively used to assess the purity of synthesized this compound. A common approach is reverse-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (typically a mixture of water or buffer and a solvent like acetonitrile (B52724) or methanol). oatext.com
In a typical analysis, a solution of the compound is injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector, most commonly a UV-Vis detector set to a wavelength where the pyrrole ring absorbs strongly, records the elution of each component over time. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method can be optimized by using a gradient elution, where the composition of the mobile phase is changed over time to achieve better separation of the target compound from any impurities, starting materials, or byproducts. oatext.com
Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing volatile compounds like this compound. nih.gov This technique is particularly valuable for monitoring the progress of a chemical reaction. Small aliquots of the reaction mixture can be withdrawn at different time intervals, and the samples are analyzed by GC-MS.
The gas chromatograph separates the volatile components of the mixture, such as the starting materials, the desired product, and any volatile byproducts. As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for that component. This allows for positive identification of each peak in the chromatogram. By comparing the relative peak areas over time, a chemist can determine the rate of consumption of reactants and the rate of formation of the product, thereby optimizing reaction conditions like temperature, time, and catalyst concentration. nih.gov It is also used in the final product analysis to confirm identity and check for volatile impurities. nih.gov
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. americanpharmaceuticalreview.com This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. For pyrrole derivatives, single-crystal X-ray diffraction analysis is crucial for elucidating structural details that influence their physical properties and biological activity. mdpi.comnih.gov
While specific crystallographic data for this compound was not found in the reviewed sources, analysis of closely related pyrrole carboxylates demonstrates the power of this technique. The crystal structures of several analogous compounds have been meticulously determined, revealing key structural motifs and intermolecular interactions. nih.govnih.gov
For instance, the analysis of Methyl 1H-pyrrole-2-carboxylate, an isomer of the title compound, showed it crystallizes in the monoclinic P2₁/c space group. mdpi.com Its structure is nearly planar, and molecules form helical chains along the b-axis through intermolecular N-H···O hydrogen bonds. nih.govmdpi.com Another related compound, Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, also crystallizes in a monoclinic system, with molecules linked into inversion dimers by C—H⋯F interactions and further connected into chains by N—H⋯O hydrogen bonds. nih.gov
The table below presents crystallographic data for related pyrrole ester compounds, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.
Interactive Table 1: Crystallographic Data for Selected Pyrrole Carboxylate Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
|---|---|---|---|---|---|---|---|---|---|---|
| Methyl 1H-pyrrole-2-carboxylate | C₆H₇NO₂ | Monoclinic | P2₁/c | 7.5346 | 5.4598 | 14.730 | 100.55 | 595.7 | 4 | nih.govmdpi.com |
| Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | C₇H₆F₃NO₂ | Monoclinic | P2₁/c | 16.643 | 7.1118 | 6.9618 | 98.903 | 814.1 | 4 | nih.gov |
Other Specialized Analytical Approaches in Chemical Research
Beyond standard spectroscopic methods and X-ray crystallography, a range of other specialized analytical techniques are employed to investigate complex pyrrole derivatives. These approaches provide deeper insights into molecular structure, purity, biotransformation, and structure-activity relationships.
High-Resolution Mass Spectrometry (HRMS): This technique is instrumental for confirming the elemental composition of newly synthesized compounds. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's chemical formula. mdpi.com
Advanced Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone of analysis. In research on pyrrole derivatives, specialized column chemistries are developed to achieve challenging separations. For example, a phenyl-hexyl column was used to develop a rapid chromatographic method to separate potential metabolites of a complex pyrrole-based hydrazone, demonstrating an alternative to conventional octadecyl stationary phases. mdpi.com The development of such methods is crucial for studying chemical stability and metabolic pathways. mdpi.com
Computational and In Silico Methods: Theoretical calculations are increasingly combined with experimental data to provide a more complete understanding of molecular properties and behavior.
Quantitative Structure-Activity Relationship (QSAR): Field-based QSAR (FB-QSAR) analyses are used to understand the complex interactions between pyrrole derivatives and biological targets, such as enzymes. acs.org This computational approach helps guide the synthesis of more potent and selective compounds. acs.org
In Silico Metabolism Prediction: Online servers and software, such as BioTransformer 3.0, can predict the likely metabolites of a compound. mdpi.com In one study, this approach hypothesized the involvement of four CYP450 isoforms in the phase I metabolism of a pyrrole derivative, predicting the formation of 12 potential metabolites. mdpi.com
Density Functional Theory (DFT) Calculations: DFT calculations are used to investigate molecular structures and energies. For instance, calculations at the ωB97XD/6-311++G(d,p) level of theory were used to indicate that pyrrole systems with N-H⋯O hydrogen bonds are more stable than those with C-H⋯O/Cl bonds. mdpi.com
These advanced methodologies, often used in a complementary fashion, are essential for the comprehensive characterization of pyrrole compounds like this compound and for exploring their potential applications. americanpharmaceuticalreview.commdpi.com
Catalysis in the Chemistry of Methyl 2 Methyl 1h Pyrrole 3 Carboxylate
Solid Base Catalysis in Pyrrole (B145914) Carboxylate Synthesis
The synthesis of the pyrrole ring, often achieved through condensation reactions like the Paal-Knorr or Hantzsch synthesis, is predominantly catalyzed by acids. However, the use of solid base catalysts represents an alternative and potentially greener approach, although it is less commonly reported in the literature compared to acid catalysis. Heterogeneous basic catalysts offer advantages such as reduced corrosion, easier separation from the reaction mixture, and potential for reuse.
Research into solid bases for fine chemical synthesis has identified several classes of materials with potential applicability for pyrrole carboxylate synthesis. These include alkaline earth metal oxides and hydrotalcites. e3s-conferences.orgresearchgate.net
Alkaline Earth Metal Oxides: Compounds such as magnesium oxide (MgO) and calcium oxide (CaO) are recognized as effective heterogeneous basic catalysts. e3s-conferences.org Their basicity originates from surface M²⁺ and O²⁻ ions, which can act as Lewis acid and Brønsted base sites, respectively. researchgate.net While their application is extensively documented in reactions like transesterification for biodiesel production, their utility in C-N bond formation for heterocycle synthesis is a logical extension. researchgate.netcapes.gov.br For instance, in a Hantzsch-type synthesis of a pyrrole carboxylate, a solid base could facilitate the initial Knoevenagel condensation and the subsequent cyclization steps by deprotonating active methylene (B1212753) compounds and promoting the necessary intramolecular reactions.
Hydrotalcites and Derived Mixed Oxides: Hydrotalcites, also known as layered double hydroxides (LDHs), are another important class of solid base catalysts. eurekaselect.com Their structure, composed of positively charged brucite-like layers with charge-compensating interlayer anions, imparts tunable basic properties. Upon calcination, these materials form highly dispersed mixed metal oxides, which often exhibit enhanced basicity and catalytic activity. These materials have been successfully used as catalysts in various organic transformations, including the one-pot synthesis of other heterocyclic compounds. eurekaselect.commdpi.com Their ability to catalyze condensation reactions makes them suitable candidates for pyrrole synthesis, where they can promote the reaction between a 1,4-dicarbonyl compound and an amine, a key step in the Paal-Knorr synthesis. nih.gov
Despite the potential, the application of solid bases specifically for the synthesis of Methyl 2-methyl-1H-pyrrole-3-carboxylate is not widely documented, with many syntheses relying on homogeneous bases or, more commonly, acid catalysts. The development of tailored solid base catalysts could offer a valuable alternative for the efficient and environmentally benign production of this and related pyrrole carboxylates.
Transition Metal Catalysis for Pyrrole Skeleton Formation and Functionalization
Transition metal catalysis is a powerful tool for both the initial construction of the pyrrole ring and its subsequent modification. These catalysts enable a wide range of transformations, often with high selectivity and functional group tolerance, providing access to complex, polysubstituted pyrroles.
Pyrrole Skeleton Formation: Several transition metals, including palladium, rhodium, zinc, titanium, and manganese, have been employed to catalyze the formation of the pyrrole core from various acyclic precursors.
Palladium (Pd): Palladium-catalyzed methods often involve the oxidative heterocyclization and carbonylation of amino-alkyne derivatives. For example, a PdI₂-KI system can catalyze the reaction of N-Boc-1-amino-3-yn-2-ols with carbon monoxide in an alcoholic solvent to yield pyrrole-3-carboxylic esters directly. mdpi.comacs.org
Rhodium (Rh) and Zinc (Zn): Catalytic amounts of rhodium complexes, such as Rh₂(O₂CC₃F₇)₄, or simpler salts like ZnI₂, can effectively catalyze the conversion of dienyl azides into polysubstituted pyrroles at room temperature. organic-chemistry.org This method is notable for its mild conditions and efficiency. organic-chemistry.org
Manganese (Mn): Non-precious metal catalysts based on manganese have emerged as a sustainable option. A stable manganese complex can catalyze the solvent-free reaction of 1,4-diols with primary amines to form 2,5-unsubstituted pyrroles, with water and hydrogen gas as the only byproducts. nih.gov Other Mn(III) complexes have been used to catalyze the reaction between vinyl azides and 1,3-dicarbonyl compounds to generate polysubstituted N-H pyrroles. acs.org
Iridium (Ir): Iridium-pincer complexes have been developed for the sustainable synthesis of pyrroles from secondary alcohols and amino alcohols. This process involves a deoxygenative condensation that liberates hydrogen gas.
Functionalization of the Pyrrole Skeleton: Direct C-H functionalization of a pre-formed pyrrole ring is a highly atom-economical strategy to introduce further complexity. Transition metals, particularly palladium and rhodium, are pivotal in this area. These reactions allow for the selective formation of C-C or C-heteroatom bonds at positions that might be difficult to access through traditional electrophilic substitution.
Palladium-catalyzed C-H Arylation: Palladium catalysts are widely used to directly arylate the C2 and C5 positions of the pyrrole ring using aryl halides or other coupling partners. The presence of a directing group on the pyrrole nitrogen can control the regioselectivity of the functionalization.
Rhodium-catalyzed C-H Annulation: Rhodium catalysts can be used for the C-H/N-H annulation of simple enamides with alkynes to build pyrrole rings. e3s-conferences.org This approach leverages the activation of a vinylic C(sp²)-H bond. e3s-conferences.org
The table below summarizes key findings in transition metal-catalyzed pyrrole synthesis.
| Catalyst System | Reaction Type | Starting Materials | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| PdI₂-KI | Oxidative Cyclocarbonylation | N-Boc-1-amino-3-yn-2-ols, CO | Pyrrole-3-carboxylic esters | Provides direct access to pyrrole esters. | mdpi.comacs.org |
| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Cyclization | Dienyl azides | Polysubstituted pyrroles | Mild, room-temperature reaction with high efficiency. | organic-chemistry.org |
| Mn(PNP) Pincer Complex | Dehydrogenative Coupling | 1,4-diols, Primary amines | 2,5-unsubstituted pyrroles | Sustainable, solvent-free method with H₂ and H₂O as byproducts. | nih.gov |
| Rhodium(III) | C-H/N-H Annulation | Enamides, Alkynes | Substituted pyrroles | Sustainable synthesis via rhodaelectro-catalysis. | e3s-conferences.org |
Enzymatic Catalysis in Esterification and Transesterification Reactions of Pyrrole Carboxylates
Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for modifying functional groups like esters. Lipases, in particular, are versatile biocatalysts that can perform esterification and transesterification reactions under mild conditions, often with high chemo-, regio-, and stereoselectivity. These enzymes are particularly relevant for the synthesis or modification of pyrrole esters such as this compound.
The primary application of lipases in this context is transesterification, the process of exchanging the alcohol part of an ester. This is a reversible reaction where an ester reacts with an alcohol to form a new ester and a new alcohol. For a compound like this compound, this would involve reacting it with a different alcohol to replace the methyl group.
A key study investigated the lipase-catalyzed transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols, a reaction directly analogous to the potential modification of a 3-carboxylate. eurekaselect.com The research systematically optimized several reaction parameters to maximize the yield of the new pyrrole ester.
Key Research Findings:
Enzyme Selection: Among several commercially available lipases, Novozym 435 (an immobilized form of lipase (B570770) B from Candida antarctica) was found to be the most efficient catalyst for the transesterification of the pyrrole ester. eurekaselect.com
Solvent Effects: The choice of solvent significantly impacts enzyme activity and reaction yield. Non-polar solvents like n-hexane and toluene (B28343) were shown to be superior to polar solvents. eurekaselect.com
Reaction Conditions: Other parameters such as temperature, reaction time, and substrate molar ratio were optimized. Optimal conditions were typically found to be around 40-50°C for 24 hours. The presence of molecular sieves to remove the methanol (B129727) byproduct was also shown to be crucial for shifting the reaction equilibrium and increasing the product yield. eurekaselect.com
The table below details the optimization of the enzymatic transesterification of a model pyrrole ester.
| Parameter Investigated | Catalyst | Conditions Varied | Optimal Condition/Result | Reference |
|---|---|---|---|---|
| Lipase Type | Novozym 435, Lipozyme TLIM, CRL | Three different lipases tested | Novozym 435 gave the highest yield (46% in toluene). | eurekaselect.com |
| Solvent | Novozym 435 | Toluene, n-hexane, Dioxane, THF, Acetonitrile (B52724) | Toluene and n-hexane provided the best results. | eurekaselect.com |
| Molecular Sieves | Novozym 435 | 0 to 1.5 g | 1.0 g of molecular sieves increased yield from 22% to 61%. | eurekaselect.com |
| Reaction Time | Novozym 435 | 6 to 48 hours | Optimal yield (61%) was achieved at 24 hours. | eurekaselect.com |
| Temperature | Novozym 435 | 30°C to 70°C | 50°C was identified as the optimal temperature. | nih.gov |
This enzymatic approach provides a powerful method for diversifying the ester functionality of pyrrole carboxylates, allowing for the synthesis of a library of compounds from a single precursor like this compound under mild and sustainable conditions. eurekaselect.comnih.gov
Future Research Directions and Perspectives for Methyl 2 Methyl 1h Pyrrole 3 Carboxylate
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Environmental Sustainability
The synthesis of pyrrole (B145914) derivatives has traditionally relied on classic methods such as the Paal-Knorr and Hantzsch reactions. nih.govacs.orgnih.gov While effective, these methods can sometimes be limited by harsh reaction conditions, moderate yields, and the generation of waste. The future of synthesizing complex molecules derived from Methyl 2-methyl-1H-pyrrole-3-carboxylate lies in the adoption of greener and more efficient synthetic strategies that prioritize high atom economy and environmental sustainability. syrris.comnih.gov
Emerging research focuses on several key areas:
Advanced Catalysis: The use of heterogeneous catalysts, such as copper on carbon (Cu/C) or manganese complexes, offers pathways to highly functionalized pyrroles under milder conditions, often with improved yields and easier product separation. organic-chemistry.orgrsc.org Metal-catalyzed reactions, including those using gold(I) or palladium(II), can enable atom-economic syntheses with low catalyst loading. organic-chemistry.orgacs.org
Continuous Flow Chemistry: Automated microreactor-based continuous flow technology is a powerful tool for producing pyrrole-3-carboxylic acids and their derivatives. syrris.com This approach allows for rapid optimization, reduced reaction times, enhanced safety, and scalability, making it a highly efficient and environmentally friendly alternative to traditional batch processing. syrris.comnumberanalytics.com
Green Reaction Conditions: A significant shift towards sustainable chemistry involves using water as a solvent, employing solvent-free reactions, or utilizing techniques like microwave-assisted synthesis and ultrasonic irradiation. acs.orgnih.govrsc.orgmdpi.com These methods can dramatically shorten reaction times and reduce or eliminate the need for volatile organic solvents. acs.org
Skeletal Recasting: Innovative strategies, such as the "skeletal recasting" of simple pyrroles using azoalkenes, allow for the one-pot synthesis of complex, fully substituted pyrroles that are otherwise difficult to access. nih.gov This method involves a sequence of dearomative deconstruction and rearomative reconstruction, providing a novel route to structural diversity. nih.gov
Table 1: Comparison of Synthetic Approaches for Pyrrole Derivatives
| Synthetic Strategy | Key Features | Advantages | Relevant Research Focus |
|---|---|---|---|
| Traditional Methods (e.g., Paal-Knorr, Hantzsch) | Condensation of dicarbonyl compounds with amines. nih.govacs.org | Well-established, reliable for certain substrates. | Improving reaction conditions, expanding substrate scope. |
| Advanced Catalysis | Use of metal (Mn, Cu, Au, Pd) or organocatalysts. organic-chemistry.orgrsc.orgacs.org | High atom economy, milder conditions, high selectivity. organic-chemistry.orgresearchgate.net | Developing novel, reusable, and non-toxic catalysts. nih.gov |
| Continuous Flow Synthesis | Reactions occur in a continuously flowing stream in a microreactor. syrris.com | High efficiency, scalability, enhanced safety, reduced waste. syrris.comnumberanalytics.com | Application to multi-step synthesis of drug-like molecules. syrris.com |
| Green Chemistry Techniques | Solvent-free conditions, use of water, microwave, or ultrasound. acs.orgnih.govmdpi.com | Environmentally friendly, shorter reaction times, operational simplicity. acs.org | Integration with renewable feedstocks and biocatalysis. nih.gov |
Exploration of New Biological Targets and Undiscovered Pharmacological Applications
The pyrrole scaffold is a "privileged motif" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govmdpi.comrsc.orgresearchgate.net Derivatives have demonstrated antibacterial, antiviral, anticancer, and anti-inflammatory properties, among others. nih.govresearchgate.netresearchgate.net A significant future direction for this compound is to use it as a starting point to systematically explore novel pharmacological applications and identify new biological targets.
Key areas for future investigation include:
Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antibacterial drugs. nih.gov Pyrrole derivatives could be designed to target essential bacterial processes. For example, new compounds could be screened against the Mycobacterial Membrane Protein Large 3 (MmpL3), a critical transporter in Mycobacterium tuberculosis, or designed to combat superbugs like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govbiointerfaceresearch.com
Anticancer Therapeutics: Many successful anticancer drugs feature a pyrrole ring. nih.govmdpi.com Future research could focus on designing derivatives of this compound that act as inhibitors of specific oncogenic proteins. Potential targets include protein kinases (similar to sunitinib), histone deacetylases (HDACs), or epigenetic modulators like the Enhancer of zeste homolog 2 (EZH2). nih.govresearchgate.netrsc.org
Anti-inflammatory Drugs: Pyrrole-based compounds like ketorolac (B1673617) and tolmetin (B1215870) are known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov There is an opportunity to develop novel and more selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2) to create anti-inflammatory agents with potentially improved safety profiles. nih.gov
Neuroprotective Agents: Given the diverse bioactivity of pyrroles, exploring their potential in treating neurodegenerative diseases like Alzheimer's or Parkinson's represents a promising, albeit less explored, frontier. nih.gov
Table 2: Potential Biological Targets for Novel Pyrrole Carboxylate Derivatives
| Therapeutic Area | Potential Biological Target | Rationale / Example | Citation |
|---|---|---|---|
| Antituberculosis | Mycobacterial Membrane Protein Large 3 (MmpL3) | Pyrrole-2-carboxamides have been designed as potent MmpL3 inhibitors. | nih.govnih.gov |
| Anticancer | Enhancer of zeste homolog 2 (EZH2) | Pyrrole-3-carboxamide derivatives have been developed as EZH2 inhibitors for cancer therapy. | rsc.org |
| Anticancer | Receptor Tyrosine Kinases (RTKs) | Sunitinib, a multi-targeted RTK inhibitor, contains a pyrrole core. | nih.govmdpi.com |
| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) | Pyrrole derivatives have been designed as dual inhibitors of COX enzymes. | nih.gov |
| Antibacterial | Bacterial Cell Integrity | Pyrrole-coupled carbothioamides show potent activity against MRSA by damaging the cell membrane. | biointerfaceresearch.com |
Rational Drug Design and Development Utilizing Advanced Computational Approaches
Modern drug discovery is heavily reliant on computational methods to accelerate the design and optimization of new drug candidates. Applying these techniques to this compound can guide the synthesis of derivatives with enhanced potency and selectivity, while also predicting their drug-like properties.
Future research should integrate the following computational strategies:
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known (e.g., from X-ray crystallography), molecular docking can be used to predict how derivatives of the lead compound bind to the active site. This approach was successfully used to design pyrrole-2-carboxamide inhibitors of MmpL3. nih.govnih.gov This allows for the rational design of modifications that improve binding affinity and specificity.
Pharmacophore Modeling: Based on a set of known active molecules, a pharmacophore model can be generated to define the essential structural features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions). nih.gov This model can then be used to screen virtual libraries of compounds or to guide the design of new derivatives that fit the model.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov Fragment-Based QSAR (FB-QSAR), for instance, can predict the activity of new pyrrole derivatives, helping to prioritize which compounds to synthesize and test. nih.gov
Table 3: Computational Approaches in Pyrrole Derivative Drug Design
| Computational Method | Application | Expected Outcome | Citation |
|---|---|---|---|
| Molecular Docking | Predicting the binding pose and affinity of a ligand to a protein's active site. | Identification of key binding interactions; prioritization of compounds for synthesis. | nih.govbiointerfaceresearch.comnih.gov |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for bioactivity. | A virtual template for designing new molecules with desired activity. | nih.govnih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Correlating structural properties of compounds with their biological activities. | Predictive models to estimate the potency of unsynthesized derivatives. | nih.gov |
| ADME/T Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early assessment of drug-likeness and potential liabilities to reduce late-stage failures. | biointerfaceresearch.com |
Advances in Analytical Characterization and Metabolite Profiling of Complex Pyrrole Carboxylate Derivatives
As new and more complex derivatives based on this compound are synthesized, the need for advanced analytical techniques for their characterization and the study of their metabolic fate becomes critical. Unambiguous structural confirmation is essential for establishing structure-activity relationships, while understanding a compound's metabolism is fundamental to evaluating its pharmacokinetic profile and potential for toxicity.
Future efforts in this area should focus on:
Comprehensive Structural Characterization: The routine use of modern spectroscopic techniques, including multi-dimensional Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS), is essential. nih.govresearchgate.netacs.org For complex structures or to confirm stereochemistry, single-crystal X-ray analysis is the gold standard. nih.gov Advanced surface-sensitive techniques like X-Ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be employed to characterize polymeric materials derived from pyrrole carboxylates. nih.gov
Metabolite Profiling and Identification: A crucial and often overlooked area is the study of how these compounds are metabolized in vivo. This involves incubating the parent drug with liver microsomes or administering it in animal models, followed by the analysis of biological samples (e.g., plasma, urine). oup.com The use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the primary tool for separating, detecting, and identifying metabolites. acs.org
Addressing Analytical Challenges: Pyrrole metabolites can be unstable, making their detection and characterization challenging. oup.com Future research must develop robust extraction and analysis protocols to ensure the stability and accurate quantification of these metabolites. This knowledge is vital for understanding the complete disposition of a potential drug candidate in the body.
Table 4: Analytical Techniques for the Study of Pyrrole Carboxylates
| Technique | Purpose | Information Provided | Citation |
|---|---|---|---|
| NMR Spectroscopy (1H, 13C, 2D) | Structural Elucidation | Provides detailed information on the carbon-hydrogen framework and connectivity. | nih.govresearchgate.net |
| Mass Spectrometry (LC-MS, HRMS) | Molecular Weight & Formula Determination | Confirms molecular weight and elemental composition; used for metabolite identification. | researchgate.netacs.org |
| X-Ray Crystallography | Unambiguous Structure Determination | Provides the precise 3D arrangement of atoms in a crystalline solid. | nih.gov |
| FTIR Spectroscopy | Functional Group Identification | Identifies the presence of key functional groups (e.g., C=O, N-H). | acs.orgresearchgate.net |
| LC-HRMS for Metabolomics | Metabolite Profiling | Separation, identification, and quantification of drug metabolites in biological fluids. | acs.orgoup.com |
Q & A
Q. What are the most efficient synthetic routes for Methyl 2-methyl-1H-pyrrole-3-carboxylate?
A microwave-assisted, three-component reaction involving amines, α-bromoacetophenones, and ethyl acetoacetate under solvent-free conditions offers a robust synthetic pathway. This method achieves high yields (~70–85%) and avoids catalysts, simplifying purification. Key parameters include microwave irradiation at 450 W and reaction times optimized to 15–30 minutes . Alternative routes may involve cyclization of pre-functionalized precursors, but microwave synthesis is preferred for scalability and reduced side-product formation.
Q. How is the compound structurally characterized in crystallographic studies?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement and SHELXS for structure solution) is standard for determining bond lengths, angles, and intermolecular interactions. For example, C–N bond lengths in pyrrole derivatives typically range from 1.35–1.38 Å, while ester carbonyl groups show C=O distances of ~1.21 Å. Structural validation tools like ORTEP-3 ensure accurate visualization of thermal ellipsoids and hydrogen-bonding networks .
Q. What analytical methods are used to assess purity and stability?
Reverse-phase HPLC with a C18 column (e.g., Purospher STAR C18) and a mobile phase of acetonitrile:phosphate buffer:methanol (42:36:22 v/v/v) at 0.8 mL/min flow rate is validated for quantifying the compound and detecting degradation products. Stability studies in biological matrices (e.g., rat synaptosomes) confirm no metabolite formation under physiological conditions .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data for this compound derivatives?
Contradictions in bond angles or packing motifs may arise from polymorphism or twinning. Use PLATON (integrated in SHELX) to check for missed symmetry or solvent-accessible voids. For example, differences in dihedral angles (e.g., 5–10° variations in pyrrole ring planarity) between studies may reflect solvent effects during crystallization .
Q. What strategies optimize metabolic stability for pharmacological applications?
Introducing electron-withdrawing groups (e.g., halogenation at the 4-position) reduces oxidative metabolism. In vitro assays using liver microsomes or isolated synaptosomes (via HPLC) show that methyl ester derivatives exhibit greater stability than ethyl analogs due to slower esterase hydrolysis .
Q. How do substituents on the pyrrole ring influence bioactivity?
Comparative studies of analogs (e.g., 2-methyl vs. 2-phenyl substitutions) reveal that electron-donating groups enhance binding to cytochrome P450 enzymes, while bulky substituents improve selectivity for kinase inhibition. QSAR models based on Hammett constants (σ) and logP values correlate substituent effects with IC50 data .
Q. What computational methods predict the compound’s site of metabolism?
Density Functional Theory (DFT) calculations and molecular docking with CYP3A4 or CYP2D6 isoforms identify susceptible positions (e.g., the methyl ester group as a hydrolysis hotspot). MetaSite or GLIDE software prioritizes metabolic pathways, validated by in vitro HPLC-MS/MS fragmentation patterns .
Q. How can reaction yields be improved in scale-up synthesis?
Optimizing stoichiometry (e.g., 1:2.5:1 ratio of amine:α-bromoacetophenone:ethyl acetoacetate) and employing gradient microwave heating (50–100°C over 10 minutes) reduces side reactions. Purification via flash chromatography (silica gel, hexane:ethyl acetate 7:3) achieves >95% purity, confirmed by ¹H NMR (δ 6.5–7.2 ppm for pyrrole protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
